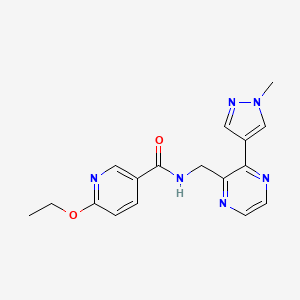

6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

6-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-3-25-15-5-4-12(8-20-15)17(24)21-10-14-16(19-7-6-18-14)13-9-22-23(2)11-13/h4-9,11H,3,10H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBWACCLDUEGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized products depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide, as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrazole amide derivatives were synthesized and showed promising antitumor activity, suggesting that modifications to the pyrazole structure can enhance efficacy against cancer cells .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in cellular models. Studies have demonstrated that specific pyrazole compounds can effectively decrease inflammation markers in vitro and in vivo, indicating their therapeutic potential .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives is another significant application area. Compounds similar to 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide have shown effectiveness against various bacterial strains and fungi. For example, certain pyrazole-based compounds have been tested against phytopathogenic fungi and demonstrated moderate to excellent antifungal activity, suggesting potential agricultural applications as biopesticides .

Enzyme Inhibition

Research into enzyme inhibition has revealed that certain pyrazole derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies have indicated that pyrazole compounds can act as inhibitors of xanthine oxidase, an enzyme linked to gout and hyperuricemia. This inhibition could provide therapeutic benefits for managing these conditions .

Synthesis of Novel Compounds

The synthesis of 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide involves several chemical reactions that can be optimized for better yields and purity. The compound can be synthesized through a multi-step process involving the reaction of various intermediates under controlled conditions, which has been detailed in synthetic methodologies for related pyrazole derivatives .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole and pyrazine derivatives, such as:

- 1-methyl-3-phenyl-1H-pyrazole

- 2-methyl-3-(1H-pyrazol-4-yl)pyrazine

- 6-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide .

Uniqueness

What sets 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic pathway includes:

- Formation of Pyrazole Derivative : The initial step involves the reaction of 4-bromo-1-methyl-1H-pyrazole with various reagents to form the desired pyrazole structure.

- Nicotinamide Coupling : The pyrazole derivative is then coupled with nicotinamide derivatives to yield the final product.

- Purification : The compound is purified using methods such as column chromatography to obtain a high-purity product suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Antifungal Properties

In vitro assays have revealed that certain pyrazole derivatives possess antifungal activity against phytopathogenic fungi. For example, compounds structurally related to 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide demonstrated moderate to excellent inhibition of fungal mycelial growth . This activity is attributed to the ability of these compounds to interfere with fungal cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In particular, studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in various biological contexts:

- Cancer Cell Line Studies : A study evaluated the effects of similar compounds on cancer cell lines, revealing that they exerted cytotoxic effects through apoptosis induction mediated by specific signaling pathways .

- Metabolic Syndrome Models : In animal models of metabolic syndrome, compounds related to 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide were shown to improve lipid profiles and reduce adipose tissue inflammation, indicating potential therapeutic applications in obesity-related conditions .

Summary Table of Biological Activities

| Biological Activity | Observed Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Disruption of cell membrane integrity |

| Antifungal | Moderate to excellent activity | Inhibition of cell wall synthesis |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Inhibition of pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis | Activation of apoptotic signaling pathways |

| Metabolic syndrome | Improved lipid profiles | Reduction in adipose tissue inflammation |

Q & A

Q. How can researchers optimize the synthesis yield of 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide?

- Methodological Answer : Optimization involves stepwise adjustments:

- Intermediate Preparation : Prioritize high-purity pyrazolyl-pyridinyl intermediates (analogous to methods in ), using coupling agents like NMI-MsCl for efficient amide bond formation .

- Reaction Conditions : Test solvent systems (e.g., DMF vs. DMSO) and base catalysts (e.g., cesium carbonate) to improve coupling efficiency, as demonstrated in pyrazole-pyrimidine syntheses .

- Purification : Employ column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound, similar to purification protocols for structurally related acetamide derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A multi-modal approach ensures structural fidelity:

- ¹H/¹³C NMR : Assign peaks for ethoxy, pyrazine, and nicotinamide moieties, referencing shifts in analogous compounds (e.g., 5h in showing δ ~8.5 ppm for pyridinyl protons) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI), as used for pyrazole-triazole conjugates (e.g., [M+H]+ = 215 in ) .

- Melting Point Analysis : Compare with structurally similar nicotinamides (e.g., 160–164°C for compound 5i in ) to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability, as suggested for pyridin-2-yl pyrazole derivatives in .

- Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to differentiate direct activity from off-target effects.

- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity measurements, a strategy applied to imidazo[1,2-a]pyridine analogs .

Q. How to design experiments to study structure-activity relationships (SAR) for pyrazine-nicotinamide hybrids?

- Methodological Answer : SAR studies require systematic modifications:

- Core Modifications : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy or halogenated groups) and compare bioactivity, as seen in pyrazolo[3,4-d]pyrimidine derivatives .

- Functional Group Swaps : Replace the pyrazine ring with triazine or pyrimidine cores (e.g., ’s pyrazine-to-triazine derivatization) to assess scaffold dependency .

- Computational Modeling : Perform docking studies using crystallographic data of target proteins (e.g., kinases) to predict binding modes, supported by protocols in ’s chemical biology training .

Q. What strategies are effective in scaling up synthesis without compromising purity?

- Methodological Answer : Scale-up considerations include:

- Catalyst Screening : Transition from homogeneous (e.g., copper bromide in ) to heterogeneous catalysts to simplify purification .

- Flow Chemistry : Adapt batch reactions to continuous flow systems for improved heat/mass transfer, a method highlighted in CRDC’s process control research .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring, as applied in fuel engineering studies .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for pyrazine-containing compounds?

- Methodological Answer : Resolve ambiguities via:

- 2D NMR : Use HSQC/HMBC to correlate proton-carbon couplings, particularly for overlapping pyrazine and pyrazole signals .

- Deuteration Studies : Exchange labile protons (e.g., NH in nicotinamide) with D₂O to simplify spectra, a technique validated in isoindol-2-yl pentanamide analyses .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

- Methodological Answer : Leverage in silico platforms:

- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and half-life, aligning with protocols in ’s chemical biology curriculum .

- Density Functional Theory (DFT) : Calculate redox potentials to predict susceptibility to oxidative degradation, as applied to pyrazolo[1,5-a]pyridin-3-yl derivatives .

Experimental Design Considerations

Q. How to design a robust biological screening pipeline for this compound?

- Methodological Answer : Implement a tiered approach:

- Primary Screening : Use high-throughput kinase panels (e.g., Eurofins’ KinaseProfiler) to identify targets, following methods for isoxazolo[5,4-b]pyridine carboxamides .

- Secondary Assays : Validate hits with SPR (Surface Plasmon Resonance) for binding affinity quantification.

- Tertiary Models : Test in vivo efficacy using zebrafish or murine models, as recommended in pharmacological screening workflows .

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

- Methodological Answer : Enhance reproducibility via:

- Detailed Reaction Logs : Document parameters (e.g., stirring speed, humidity) critical for moisture-sensitive steps, as emphasized in ’s synthesis protocols .

- Batch-to-Batch Analysis : Use HPLC to compare purity across batches, a standard in peptide synthesis quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.